N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide is a complex organic compound that combines a benzothiazole moiety with a pentafluorobenzamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the benzothiazole ring, known for its biological activity, and the highly electronegative pentafluorobenzamide group, which can influence the compound’s reactivity and stability, makes it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized via the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole intermediate is then coupled with 4-bromoaniline through a palladium-catalyzed cross-coupling reaction to form 4-(1,3-benzothiazol-2-yl)aniline.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and coupling steps, and the implementation of efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution: The pentafluorobenzamide group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the benzothiazole ring.
Amines: From reduction of nitro groups.
Substituted Benzamides: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to the biological activity of the benzothiazole ring. It has been investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. The pentafluorobenzamide group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The pentafluorobenzamide group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5-tetrafluorobenzamide: Similar structure but with one less fluorine atom, potentially altering its electronic properties.
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentachlorobenzamide: Chlorine atoms instead of fluorine, which can significantly change its chemical behavior and biological activity.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of the benzothiazole ring and the pentafluorobenzamide group. This combination imparts distinct electronic properties, making it highly reactive and biologically active. The presence of multiple fluorine atoms enhances its stability and lipophilicity, which can improve its performance in various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F5N2OS/c21-14-13(15(22)17(24)18(25)16(14)23)19(28)26-10-7-5-9(6-8-10)20-27-11-3-1-2-4-12(11)29-20/h1-8H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNATGGGEFCJGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9F5N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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